Introduction: The Dual-Functionality of a Key Silane Intermediate
Introduction: The Dual-Functionality of a Key Silane Intermediate
An In-Depth Technical Guide to (3-Chloropropyl)methoxydimethylsilane (CAS 18171-14-7): Properties, Synthesis, and Applications
(3-Chloropropyl)methoxydimethylsilane, registered under CAS number 18171-14-7, is an organosilicon compound of significant interest in materials science and chemical synthesis.[1][2] Its molecular architecture is distinguished by two key functional regions: a hydrolyzable methoxydimethylsilyl group and a reactive 3-chloropropyl tail. This duality is the cornerstone of its utility.
The methoxy group provides a pathway for covalent bonding to inorganic substrates, such as glass, silica, and metal oxides, through hydrolysis and condensation reactions.[1] Simultaneously, the terminal chlorine atom on the propyl chain serves as a reactive site for a wide array of nucleophilic substitution reactions, allowing for the subsequent attachment of diverse organic functionalities.[1] This unique combination makes it an invaluable coupling agent, surface modifier, and chemical intermediate.[3][4]
This guide will elucidate the physicochemical properties, synthesis pathways, reaction mechanisms, and key applications of this compound, providing both foundational knowledge and actionable protocols.
Physicochemical Properties and Identification
A precise understanding of a compound's physical properties is fundamental to its application. (3-Chloropropyl)methoxydimethylsilane is a colorless to pale yellow liquid with properties that facilitate its use in various solvent systems.[1][5]
| Property | Value | Source(s) |
| CAS Number | 18171-14-7 | [1][2][6] |
| Molecular Formula | C₆H₁₅ClOSi | [1][5][6] |
| Molecular Weight | 166.72 g/mol | [1][5][6] |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Boiling Point | 144.3–160 °C | [3][5][7] |
| Flash Point | 36.1 °C | [5][6][7] |
| Density | ~0.94 g/cm³ at 25 °C | [5] |
| Refractive Index | ~1.4278 | [8] |
| Solubility | Soluble in common organic solvents (ethanol, acetone, benzene) | [3] |
| SMILES | CO(C)CCCCl | [1][6] |
| InChIKey | JTWDWVCNOLORBR-UHFFFAOYSA-N | [1][2][5] |
Synonyms: (3-Chloropropyl)dimethylmethoxysilane, 3-Chloropropyldimethylmethoxysilane, Silane, (3-chloropropyl)methoxydimethyl-.[1][2][6]
Synthesis and Manufacturing
The industrial production of chloropropyl-functionalized alkoxysilanes typically relies on the foundational reaction of hydrosilylation. This involves the addition of a hydrosilane across an alkene double bond, catalyzed by a transition metal complex.
The most direct and efficient synthesis route for (3-Chloropropyl)methoxydimethylsilane is the hydrosilylation of allyl chloride with methoxydimethylsilane. This reaction is commonly catalyzed by platinum complexes, although rhodium catalysts have been shown to offer superior selectivity and efficiency for analogous reactions.[9][10][11] The catalyst facilitates the addition of the Si-H bond across the C=C bond of allyl chloride, predominantly at the terminal carbon (anti-Markovnikov addition), to yield the desired 3-chloropropyl product.
Figure 1: Synthesis via Hydrosilylation.
Protocol: Laboratory Synthesis of (3-Chloropropyl)methoxydimethylsilane
This protocol is based on established hydrosilylation procedures.[9][12] All operations must be performed under an inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood due to the reactivity and flammability of the reagents.
-
Reactor Setup: Equip a dry, three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: Charge the flask with allyl chloride (1.0 molar equivalent).
-
Catalyst Addition: Add a platinum catalyst, such as Karstedt's catalyst (typically 10-20 ppm Pt relative to the silane), to the allyl chloride and stir the mixture. The low concentration highlights the high turnover number of these catalysts.
-
Silane Addition: Add methoxydimethylsilane (1.0-1.1 molar equivalents) to the dropping funnel. Add the silane dropwise to the stirred reaction mixture. The addition rate should be controlled to maintain a gentle reflux and manage the exothermic reaction.
-
Reaction: After the addition is complete, heat the mixture to 60-80 °C for 2-4 hours to ensure the reaction goes to completion. The progress can be monitored by GC-MS or ¹H NMR by observing the disappearance of the Si-H proton signal.
-
Purification: Cool the reaction mixture to room temperature. The product is purified by fractional vacuum distillation to remove unreacted starting materials and any side products.
Causality Note: The use of a slight excess of the silane can help ensure complete consumption of the allyl chloride. The choice of a platinum or rhodium catalyst is critical; while platinum is traditional, rhodium complexes can offer higher selectivity, minimizing the formation of undesired isomers or byproducts from competing reaction pathways.[9][10]
Core Reactivity and Mechanisms of Action
The utility of (3-Chloropropyl)methoxydimethylsilane stems from the orthogonal reactivity of its two functional ends.
The Silane Moiety: Hydrolysis and Condensation for Surface Grafting
The primary mechanism for surface modification involves a two-step process:
-
Hydrolysis: In the presence of water (often trace amounts on the substrate surface or added to the solvent), the methoxy group (Si-OCH₃) hydrolyzes to form a reactive silanol group (Si-OH) and methanol as a byproduct.[1] This reaction can be catalyzed by acid or base.[13][14]
-
Condensation: The newly formed silanol group can then undergo condensation with a hydroxyl group on an inorganic substrate (e.g., Si-OH on a silica surface) to form a stable, covalent siloxane bond (Si-O-Substrate). Alternatively, it can self-condense with another silanol molecule to form a polysiloxane network on the surface.
Figure 2: Hydrolysis and Condensation Workflow.
Protocol: Surface Modification of Glass Slides
This protocol describes a standard procedure for creating a functionalized surface layer.[15][16]
-
Substrate Cleaning (Critical Step): The cleanliness of the substrate is paramount for uniform monolayer formation. Immerse glass slides in a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. (Extreme Caution: Piranha solution is highly corrosive and explosive if mixed with organic solvents). An alternative, safer method is sonication in an alkaline detergent followed by extensive rinsing with deionized water and drying under a stream of nitrogen. The goal is to remove organic contaminants and hydroxylate the surface.
-
Silanization Solution Preparation: In a fume hood, prepare a 2% (v/v) solution of (3-Chloropropyl)methoxydimethylsilane in a dry solvent such as toluene or anhydrous ethanol. The choice of an anhydrous solvent prevents premature hydrolysis and self-condensation in the bulk solution.
-
Grafting: Immerse the cleaned and dried glass slides in the silanization solution for 1-2 hours at room temperature. Agitation can improve the uniformity of the coating.
-
Rinsing: Remove the slides from the solution and rinse thoroughly with the same solvent (e.g., toluene) to remove any physisorbed silane.
-
Curing: Cure the slides in an oven at 110-120 °C for 30-60 minutes. This step drives the condensation reaction, forming stable covalent bonds between the silane and the glass surface.
-
Verification: The success of the grafting can be confirmed by contact angle measurements (which should show an increase in hydrophobicity) or surface-sensitive analytical techniques like ATR-FTIR.[17]
The Alkyl Halide Moiety: Nucleophilic Substitution
The chloropropyl group is a versatile handle for further functionalization via Sₙ2 reactions. The carbon atom bonded to the chlorine is electrophilic and susceptible to attack by a wide range of nucleophiles, such as amines, thiols, and cyanides. This allows the surface, once modified with the silane, to be endowed with new chemical properties.
A common application is the conversion to an amine, which is a key functional group in bioconjugation and catalysis.
Figure 3: Nucleophilic Substitution of the Chloro Group.
Applications in Research and Industry
The dual reactivity of (3-Chloropropyl)methoxydimethylsilane enables its use in a wide range of applications.
-
Adhesion Promoter and Coupling Agent: In composites, adhesives, and sealants, it acts as a molecular bridge between inorganic fillers (like glass fibers or silica) and organic polymer matrices (like epoxy or polyurethane).[3] This covalent linkage improves stress transfer across the interface, enhancing the mechanical properties (e.g., strength, durability) and moisture resistance of the final material.[1][3]
-
Surface Modification: It is used to render surfaces hydrophobic or to introduce a reactive handle for further functionalization.[3] For example, modifying silica nanoparticles for use in polymer composites or creating functionalized surfaces for microfluidic devices and sensors.[18]
-
Chemical Intermediate: It serves as a precursor for the synthesis of other specialized organosilanes. The chloropropyl group can be converted into amines, thiols, quaternary ammonium salts, and other functionalities, creating a diverse family of silanes for specific applications like antimicrobial coatings or targeted drug delivery systems.[18]
Analytical and Spectroscopic Characterization
Confirming the identity, purity, and reactivity of the silane is crucial. A combination of spectroscopic and chromatographic techniques is employed.
| Technique | Expected Signature/Result | Purpose |
| ¹H NMR | Signals corresponding to Si-CH₃, Si-O-CH₃, and the three distinct -CH₂- groups of the propyl chain. | Structure confirmation and purity assessment. |
| ¹³C NMR | Distinct signals for each unique carbon atom in the molecule. | Structure confirmation. |
| ²⁹Si NMR | A characteristic chemical shift for the dimethylmonomethoxy silyl group. | Confirmation of the silicon environment. |
| FTIR | Characteristic peaks for C-H, Si-O-C, and C-Cl bonds. When grafted to a surface, new C-H stretching peaks appear, and Si-O-Si bands may broaden. | Purity check and verification of surface grafting.[16] |
| GC-MS | A distinct retention time and a mass spectrum with a characteristic fragmentation pattern and molecular ion peak. | Purity analysis and identification.[6] |
| HPLC | Can be analyzed using reverse-phase HPLC for purity determination and reaction monitoring.[2] | Quantitative analysis. |
Safety, Handling, and Storage
(3-Chloropropyl)methoxydimethylsilane is a reactive chemical that requires careful handling.
-
Hazards: It is classified as a flammable liquid and vapor (GHS H226).[6][19] It causes skin, eye, and respiratory tract irritation.[1][19][20] Contact with moisture will lead to the slow release of methanol, which is toxic.
-
Handling:
-
Always work in a well-ventilated chemical fume hood.[20]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., neoprene or nitrile rubber).[19][21]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[20]
-
Ground containers to prevent static discharge.[19]
-
Avoid contact with water, as it will cause hydrolysis.[20]
-
-
Storage:
By understanding the fundamental chemistry and handling requirements of (3-Chloropropyl)methoxydimethylsilane, researchers and developers can effectively and safely leverage its unique properties to innovate in the fields of materials science, surface engineering, and chemical synthesis.
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